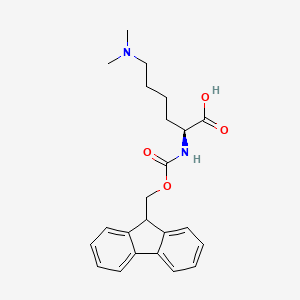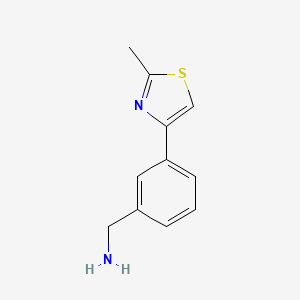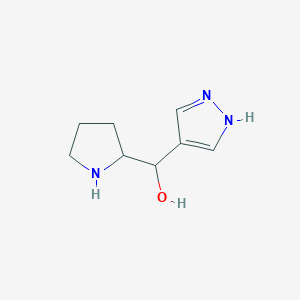
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol is a heterocyclic compound with a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol This compound features a pyrazole ring and a pyrrolidine ring, connected via a methanol group
准备方法
The synthesis of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol typically involves the reaction of pyrazole derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of pyrrolidine and formaldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
化学反应分析
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of (1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could modulate signaling pathways involved in cell proliferation or apoptosis, thereby exerting its effects .
相似化合物的比较
(1H-Pyrazol-4-yl)(pyrrolidin-2-yl)methanol can be compared with other similar compounds such as:
(1H-Pyrazol-4-yl)ethanol: Similar structure but lacks the pyrrolidine ring, which may result in different biological activities.
(1H-Pyrazol-4-yl)methanamine: Contains an amine group instead of the pyrrolidine ring, leading to variations in reactivity and applications.
(1H-Pyrazol-4-yl)acetic acid:
The uniqueness of this compound lies in its combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
1H-pyrazol-4-yl(pyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C8H13N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h4-5,7-9,12H,1-3H2,(H,10,11) |
InChI 键 |
QDQJIEUHTSQVQR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C(C2=CNN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



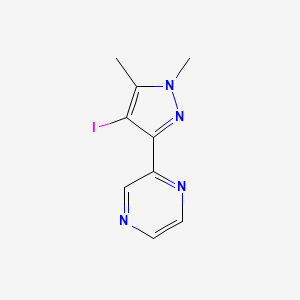

![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)
![2-Amino-1-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol](/img/structure/B13326834.png)
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

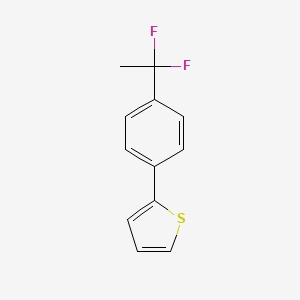

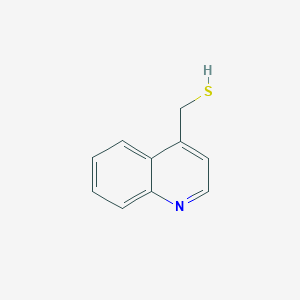
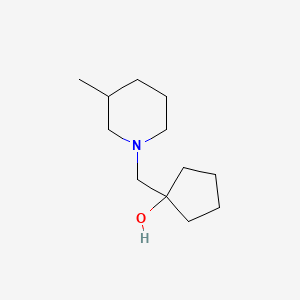
![2-Oxa-6-azaspiro[3,5]nonane trifluoroacetate](/img/structure/B13326871.png)
